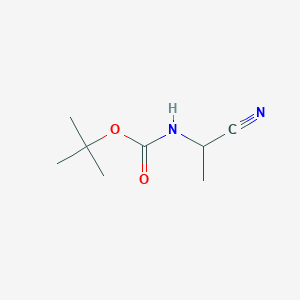

tert-butyl N-(1-cyanoethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

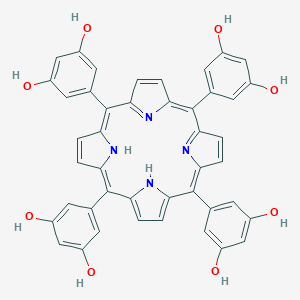

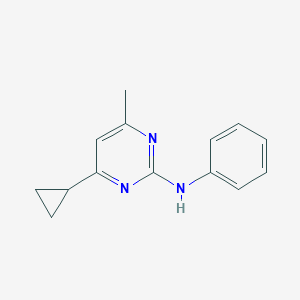

“tert-butyl N-(1-cyanoethyl)carbamate” is a chemical compound with the molecular formula C8H14N2O2 . It has a molecular weight of 170.21 . The IUPAC name for this compound is tert-butyl 1-cyanoethylcarbamate .

Synthesis Analysis

While specific synthesis methods for “tert-butyl N-(1-cyanoethyl)carbamate” were not found in the search results, carbamates in general are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are often used as a peptide bond surrogate .Molecular Structure Analysis

The InChI code for “tert-butyl N-(1-cyanoethyl)carbamate” is 1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“tert-butyl N-(1-cyanoethyl)carbamate” is a powder with a melting point of 91-93°C . The compound should be stored at room temperature .Applications De Recherche Scientifique

Synthesis of N-Boc-Protected Anilines

tert-butyl N-(1-cyanoethyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during the synthesis of complex organic molecules, particularly in the pharmaceutical industry where anilines are common intermediates.

Intermediate for Natural Product Synthesis

This compound serves as a key intermediate in the synthesis of natural products like jaspine B . Jaspine B has been isolated from various sponges and exhibits cytotoxic activity against several human carcinoma cell lines, making it a compound of interest in cancer research.

Chemical Synthesis

The compound is involved in chemical synthesis processes, particularly in the development of new synthetic routes for complex molecules. Its cyanoethyl group can act as a versatile building block for the construction of various chemical structures .

Chromatography

tert-butyl N-(1-cyanoethyl)carbamate: may be used in chromatography as a standard or reference compound due to its well-defined properties, such as melting point and purity. It helps in the calibration of equipment and the validation of analytical methods .

Analytical Chemistry

In analytical chemistry, this compound can be used to study reaction mechanisms and kinetics. Its stability under different conditions makes it an ideal candidate for such experiments, providing insights into the behavior of similar compounds .

Safety and Hazards

“tert-butyl N-(1-cyanoethyl)carbamate” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Propriétés

IUPAC Name |

tert-butyl N-(1-cyanoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKPFOKNXKRFTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-cyanoethyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)

![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)